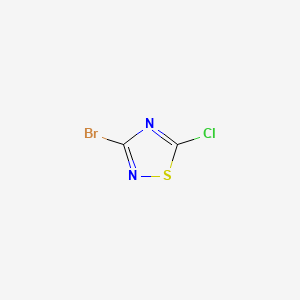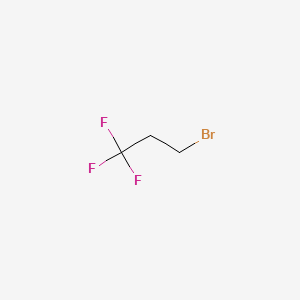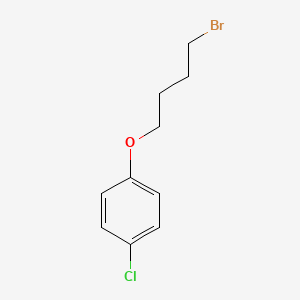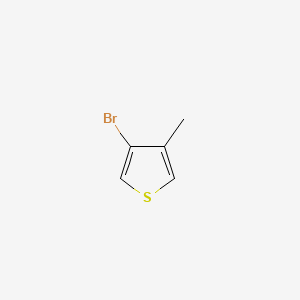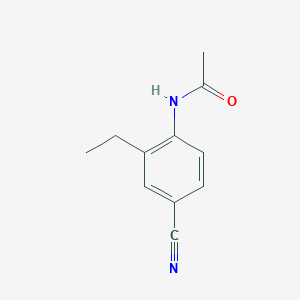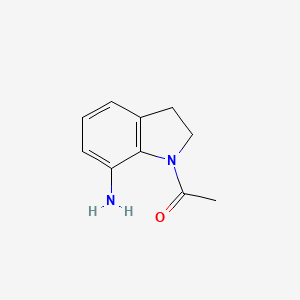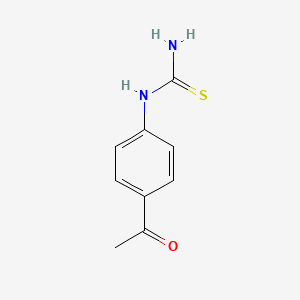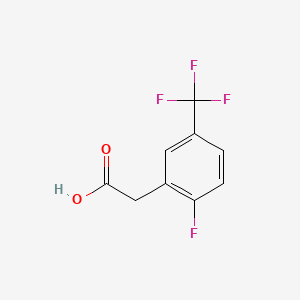
2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a compound of interest in the field of organic chemistry, particularly due to the presence of fluorine atoms which significantly enhance the lipophilicity, bioavailability, and uptake of molecules in biological systems . The trifluoromethyl group, in particular, is a common motif in pharmaceuticals and agrochemicals because of these properties.
Synthesis Analysis
The synthesis of related fluorinated phenylacetic acids has been explored through various methods. For instance, 2-fluoro-2-phenylacetic acid can be synthesized from phenylglycine via a fluorodeamination reaction . Additionally, 2, 4, 5-trifluorophenylacetic acid has been synthesized from tetrafluorobenzene and ethyl cyanoacetate, showcasing a method that avoids the use of toxic cyanide and presents a short reaction route . Another relevant synthesis involves the preparation of trifluoromethylated arylpropanoic acids through a one-pot synthesis using Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid .
Molecular Structure Analysis
The molecular structure of fluorinated phenylacetic acids has been studied using various spectroscopic techniques. For example, the use of 19F NMR spectroscopy has been employed to distinguish enantiomers of alcohols by converting them into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid . The chemical shifts in the NMR spectra provide insights into the electronic effects and configuration of the molecules .
Chemical Reactions Analysis
Fluorinated phenylacetic acids participate in a variety of chemical reactions. The reactivity of related compounds such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile has been reported, where an unusual trimeric impurity was formed through the loss of fluorine atoms . Moreover, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been described, leading to the synthesis of 5-fluoro-dihydroindolizines .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylacetic acids are influenced by the presence of fluorine atoms. The introduction of fluorine can enhance the stability and reactivity of the compounds, as seen in the synthesis of Z-alkenes through fluoro-trifluoromethylation of arylacetylenes . The fluorine atoms also affect the lipophilicity and bioavailability of the molecules, making them more attractive for pharmaceutical applications .
Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid, a compound related to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, has been synthesized and studied for its antimicrobial activity .
- Methods of Application : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .
- Results : The compound showed moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Drug Development
- Scientific Field : Medicinal Chemistry
- Application Summary : Research suggests that 2,5-Bis(trifluoromethyl)phenylacetic acid may have potential applications in drug development due to the presence of trifluoromethyl groups, which exhibit interesting lipophilicity and metabolic stability.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-(Trifluoromethyl)phenylacetic acid has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Functionalization and Conjugate Addition Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been used in functionalization via lithiation and reaction with electrophiles. It has also been used in selective rhodium-catalyzed conjugate addition reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Synthesis of Antifungal Drug
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid, a compound related to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, has been synthesized and characterized in terms of its structure and properties. It has potential as an antifungal agent .
- Methods of Application : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .
- Results : The compound showed moderate action against Candida albicans. The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Synthesis of Antifungal Drug
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid, a compound related to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, has been synthesized and characterized in terms of its structure and properties. It has potential as an antifungal agent .
- Methods of Application : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .
- Results : The compound showed moderate action against Candida albicans. The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Functionalization and Conjugate Addition Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been used in functionalization via lithiation and reaction with electrophiles. It has also been used in selective rhodium-catalyzed conjugate addition reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVIPAUIJVTMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372161 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
CAS RN |
220227-66-7 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




